Cytarabine 5’-Monophosphate Cytarabine 5’-Monophosphate Cytarabine 5’-Monophosphate is a derivative of Cytarabine, a potent cytotoxic-antiviral nucleoside.
Brand Name: Vulcanchem
CAS No.: 7075-11-8
VCID: VC0192724
InChI: InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1
SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Molecular Formula: C9H14N3O8P
Molecular Weight: 323.2 g/mol

Cytarabine 5’-Monophosphate

CAS No.: 7075-11-8

Impurities

VCID: VC0192724

Molecular Formula: C9H14N3O8P

Molecular Weight: 323.2 g/mol

Purity: > 95%

Cytarabine 5’-Monophosphate - 7075-11-8

CAS No. 7075-11-8
Product Name Cytarabine 5’-Monophosphate
Molecular Formula C9H14N3O8P
Molecular Weight 323.2 g/mol
IUPAC Name [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1
Standard InChIKey IERHLVCPSMICTF-CCXZUQQUSA-N
Isomeric SMILES C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Canonical SMILES C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Appearance White Solid
Melting Point >170°C (dec.)
Description Cytarabine 5’-Monophosphate is a derivative of Cytarabine, a potent cytotoxic-antiviral nucleoside.
Purity > 95%
Quantity Milligrams-Grams
Synonyms (alpha-D-ribofuranosyl)-isomer of 1-beta-D-arabinofuranosylcytosine 5'-monophosphate
1-beta-D-arabinofuranosylcytosine 5'-monophosphate
1-beta-D-arabinofuranosylcytosine 5'-monophosphate, (beta-D-lyxofuranosyl)-isomer
1-beta-D-arabinofuranosylcytosine 5'-monophosphate, (D-arabinofuranosyl)-isomer
ara 5'-CMP
arabinosylcytosine 5'-monophosphate
cytarabine 5'-monophosphate
cytosine arabinoside 5'-monophosphate
PubChem Compound 65177
Last Modified Nov 11 2021
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